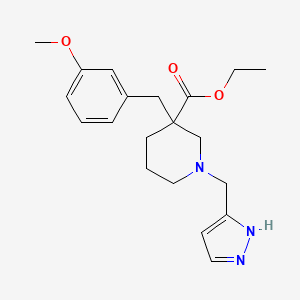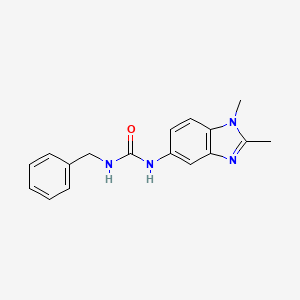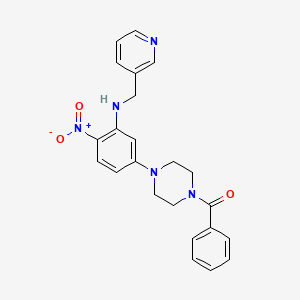
ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate, also known as Compound A, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A has been found to have potential therapeutic applications in various fields of medicine. One study found that it has anti-inflammatory effects, which could be useful in treating inflammatory diseases such as rheumatoid arthritis and asthma. Another study found that it has antitumor activity, suggesting that it could be used as a potential cancer treatment. Furthermore, it has been found to have neuroprotective effects, which could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also modulates the activity of various enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A in lab experiments is its high potency and specificity for its target molecules. It also has low toxicity, making it a safe compound to use in animal studies. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on ethyl 3-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxylate A. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets for the development of new therapeutic agents.
Propriétés
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)methyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-19(24)20(13-16-6-4-7-18(12-16)25-2)9-5-11-23(15-20)14-17-8-10-21-22-17/h4,6-8,10,12H,3,5,9,11,13-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUYHCZVOBCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NN2)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4070003.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4070006.png)
![N-(3-acetylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070008.png)
![1-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4070015.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B4070017.png)
![2-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4070022.png)


![N-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B4070050.png)
![methyl 1-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4070064.png)
![ethyl 4-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070066.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate](/img/structure/B4070074.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4070085.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4070088.png)